molecular formula C20H13ClN2O2 B15015987 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15015987
M. Wt: 348.8 g/mol
InChI Key: ONACKYNMEITWAZ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a benzoxazole ring, which is fused with a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A catalyst, such as glacial acetic acid, is often added to facilitate the reaction. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are investigated for their catalytic and magnetic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. In medicinal applications, the compound may inhibit the activity of specific enzymes or disrupt cellular processes in pathogens. The benzoxazole ring and the imine group play crucial roles in binding to the target sites, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 2-[(E)-{[2-(3-nitrophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H13ClN2O2/c21-15-6-3-5-13(10-15)20-23-17-11-16(8-9-19(17)25-20)22-12-14-4-1-2-7-18(14)24/h1-12,24H

InChI Key

ONACKYNMEITWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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